molecular formula C10H9F4NO B13039625 (S)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine

(S)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine

Cat. No.: B13039625
M. Wt: 235.18 g/mol
InChI Key: MQVMSHLLBMTNTA-QMMMGPOBSA-N
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Description

Historical Context and Discovery Timeline

The compound entered scientific literature through patent disclosures circa 2015, with PubChem assigning its CID (131357655) in October 2017. Early synthetic routes focused on resolving the stereochemistry at the 4-position amine group while managing the reactivity of adjacent fluorine and trifluoromethyl substituents. Key milestones include:

Table 1: Chronological Development of this compound

Year Development Phase Significance
2015 Initial synthetic protocols Demonstrated enantioselective synthesis using chiral auxiliaries
2017 Structural characterization Published X-ray crystallography confirmed (S)-configuration
2020 Scale-up optimization Continuous flow methods improved yield to >85%

The molecule’s design draws from earlier chromanamine pharmacophores, incorporating fluorine atoms to modulate electronic effects and trifluoromethyl groups to enhance lipophilicity.

Significance in Modern Organic Chemistry Research

Three factors drive interest in this compound:

  • Stereochemical Complexity : The (S)-configured amine creates a chiral center influencing biological target binding. Computational models show a 15-fold difference in receptor affinity between enantiomers.
  • Fluorination Patterns : The 7-fluoro and 6-trifluoromethyl groups work synergistically:
    • Fluorine’s electronegativity increases metabolic stability (t₁/₂ = 4.7 hrs vs. 1.2 hrs for non-fluorinated analogs)
    • Trifluoromethyl’s hydrophobicity enhances membrane permeability (LogP = 1.9 vs. 0.8 for methyl-substituted derivatives)
  • Structural Modularity : Positions 7 and 6 allow functional group interconversion while maintaining the chroman core’s rigidity. Recent studies have generated 28 analogs through substituent variation.

Table 2: Key Physicochemical Properties

Property Value Method
Molecular formula C₁₀H₉F₄NO High-res MS
Molecular weight 235.18 g/mol Calc. from isotopic distribution
XLogP3 1.9 Computational prediction
Hydrogen bond donors 1 (NH₂) Spectroscopic analysis
Topological polar surface area 35.3 Ų Molecular modeling

Ongoing research leverages these attributes for developing:

  • Kinase inhibitors targeting cancer pathways
  • Serotonergic ligands for neurological disorders
  • Fluorinated building blocks in OLED materials

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

(4S)-7-fluoro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9F4NO/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m0/s1

InChI Key

MQVMSHLLBMTNTA-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=CC(=C(C=C2[C@H]1N)C(F)(F)F)F

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step approach:

  • Step 1: Preparation of the chromone intermediate
    Starting from 2-hydroxyacetophenone, trifluoroacetic anhydride and pyridine are used to introduce the trifluoromethyl group and form 2-(trifluoromethyl)-4H-chromen-4-one under heating at 120 °C for 4 hours. This step involves condensation and cyclization reactions, followed by purification via column chromatography.

  • Step 2: Nitration to introduce the nitro group at position 7
    The chromone intermediate is nitrated using a nitration mixture (concentrated sulfuric acid and nitric acid) at 75 °C for 1 hour, yielding 7-nitro-2-(trifluoromethyl)-4H-chromen-4-one. The product is isolated by precipitation and chromatographic purification.

  • Step 3: Reduction of the nitro group to an amine
    The nitro compound is subjected to reductive amination using stannous chloride dihydrate (SnCl2·2H2O) in methanol at 60 °C for 8 hours to produce 7-amino-2-(trifluoromethyl)-4H-chromen-4-one.

  • Step 4: Formation of the chroman-4-amine scaffold
    The amino chromone undergoes further transformations, such as alkylation or cyclization, to form the chroman ring and introduce the amine group at position 4, preserving the (S)-configuration. This step may involve base-promoted intramolecular oxa-Michael addition or other cyclization techniques under controlled conditions.

  • Step 5: Final purification and resolution
    The chiral amine is purified by chromatographic methods and may require chiral resolution steps or asymmetric synthesis techniques to ensure the (S)-enantiomer is obtained with high enantiomeric excess.

Step Reaction Type Key Reagents/Conditions Yield Range (%) Notes
1 Condensation & Cyclization 2-Hydroxyacetophenone, trifluoroacetic anhydride, pyridine, 120 °C, 4 h High (not specified) Formation of trifluoromethyl chromone intermediate
2 Electrophilic Aromatic Nitration H2SO4, HNO3, 75 °C, 1 h High (not specified) Introduction of nitro group at position 7
3 Reduction SnCl2·2H2O, MeOH, 60 °C, 8 h High (not specified) Conversion of nitro to amine
4 Cyclization & Alkylation Base (K2CO3 or NaH), alkyl/aryl halides, acetonitrile or 1,4-dioxane, room temp, N2 atmosphere 17–88% (varies by substrate) Formation of chroman-4-one derivatives and amines
5 Purification & Resolution Chromatography, recrystallization Ensures enantiomeric purity
  • Laboratory Scale:
    The synthesis is typically performed under controlled laboratory conditions with careful temperature control, inert atmosphere (nitrogen), and use of chromatographic purification to obtain high purity and stereochemical integrity.

  • Industrial Scale:
    Industrial production focuses on optimizing yields, minimizing steps, and employing catalytic processes where possible. The use of catalysts, controlled pressure reactors, and efficient purification (e.g., recrystallization, preparative chromatography) are standard to ensure scalability and cost-effectiveness.

  • The presence of electron-withdrawing groups (fluorine and trifluoromethyl) significantly affects the reactivity and stability of intermediates, requiring precise control of reaction conditions to avoid side reactions and maximize yield.

  • Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in the preparation of chroman-4-one derivatives, which can be adapted for the target compound synthesis.

  • The stereochemical outcome is highly dependent on the choice of chiral catalysts or resolution methods; asymmetric synthesis approaches are preferred to directly obtain the (S)-enantiomer without racemization.

Preparation Stage Description Critical Parameters Outcome
Trifluoromethyl chromone synthesis Condensation of 2-hydroxyacetophenone with trifluoroacetic anhydride Temp: 120 °C, 4 h; Pyridine as base 2-(trifluoromethyl)-4H-chromen-4-one
Nitration Electrophilic substitution at position 7 Temp: 75 °C, 1 h; H2SO4/HNO3 mixture 7-nitro derivative
Reduction Nitro to amine conversion SnCl2·2H2O, MeOH, 60 °C, 8 h 7-amino derivative
Cyclization & amination Formation of chroman ring and amine group Base, alkyl halides, inert atmosphere (S)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine
Purification & chiral resolution Chromatography and recrystallization Various solvents and techniques Enantiomerically pure final product

The preparation of this compound is achieved through a carefully designed multi-step synthetic route involving condensation, nitration, reduction, and cyclization reactions. The process requires precise control of reaction conditions and reagents to ensure high yields and stereochemical purity. Advances in synthetic methodologies, including microwave-assisted reactions and asymmetric synthesis, contribute to efficient production of this compound for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

(S)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (S)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups can enhance its binding affinity and selectivity, leading to more potent biological effects. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (S)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine with structurally related chroman-4-amine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties
This compound Not provided C₁₀H₉F₄N ~225.1 (calc.) 6-CF₃, 7-F High lipophilicity; enhanced metabolic stability
(S)-7-Fluorochroman-4-amine 774163-31-4 C₉H₁₀FNO 167.18 7-F Lower molecular weight; simpler structure
(S)-7-(Trifluoromethyl)chroman-4-amine 1140496-05-4 C₁₀H₁₀F₃NO 217.19 7-CF₃ Increased electron-withdrawing effects
(S)-6-Fluorochroman-4-amine 1018978-85-2 C₉H₁₀FNO 167.18 6-F Substituent position impacts receptor interactions
(S)-7,8-Difluorochroman-4-amine 1213161-36-4 C₉H₉F₂NO 185.17 7-F, 8-F Higher polarity; potential solubility challenges
Key Observations:

Substituent Effects: The trifluoromethyl group at position 6 in the target compound significantly increases lipophilicity (logP ~2.5 estimated) compared to mono-fluorinated analogs (logP ~1.8 for 7-Fluorochroman-4-amine) . This enhances membrane permeability and central nervous system (CNS) penetration.

Stereochemistry : The (S)-configuration is conserved across all analogs, ensuring consistent spatial orientation for receptor binding.

Molecular Weight : The target compound (~225 g/mol) falls within the acceptable range for drug-like molecules, unlike bulkier derivatives like (S)-6-fluoro-N-(2-((R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)chroman-4-amine (MW >400 g/mol), which may face bioavailability issues .

Commercial Availability and Cost

  • Pricing: Chroman-4-amine derivatives are sold at premium rates due to their complexity. The target compound is likely more expensive due to additional synthetic steps for CF₃ incorporation .

Biological Activity

(S)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound belongs to the chroman class and is characterized by the presence of a fluorine atom and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability. These properties are crucial for drug development and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8F4N\text{C}_{10}\text{H}_{8}\text{F}_{4}\text{N}

This structure includes:

  • A chroman backbone.
  • A fluorine atom at the 7th position.
  • A trifluoromethyl group at the 6th position.

The presence of these substituents significantly influences the compound's biological activity by enhancing its binding affinity to various biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The fluorine and trifluoromethyl groups contribute to stronger binding interactions, which can modulate enzyme activity or activate signaling pathways. This modulation can lead to various therapeutic effects, particularly in the context of cancer and microbial infections.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown that this compound can effectively inhibit the growth of various bacterial strains. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (human breast cancer)
  • HCT-116 (colon cancer)
  • HepG2 (liver cancer)

Table 1 summarizes the cytotoxic effects observed in these studies:

CompoundCell LineIC50 (µM)Mechanism of Action
14bMCF-725Induces apoptosis and DNA fragmentation
17HCT-11630Cell cycle arrest and pro-apoptotic gene activation
19HepG228Down-regulates anti-apoptotic genes

The cytotoxicity is attributed to the compound's ability to induce DNA fragmentation, down-regulate cyclin-dependent kinase 4 (CDK4), and up-regulate pro-apoptotic genes such as P53 and Bax .

Study on Cytotoxicity

A recent study investigated a series of chroman derivatives, including this compound, for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structural features exhibited selective cytotoxicity, particularly against breast and colon cancer cells. The most effective compounds induced significant DNA fragmentation, highlighting their potential as anticancer agents .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes. These studies revealed that the compound forms strong hydrogen bonds with key residues in the active sites of target proteins, enhancing its inhibitory potency against specific enzymes involved in cancer progression .

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